molecular formula C12H11ClN2O3 B14074680 Methyl 3-[(E)-(3-chlorobenzoyl)diazenyl]but-2-enoate CAS No. 101561-13-1

Methyl 3-[(E)-(3-chlorobenzoyl)diazenyl]but-2-enoate

Cat. No.: B14074680
CAS No.: 101561-13-1
M. Wt: 266.68 g/mol
InChI Key: LHLLGRRHOIYSJL-UHFFFAOYSA-N
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Description

Methyl 3-[(E)-(3-chlorobenzoyl)diazenyl]but-2-enoate is an organic compound with a complex structure that includes a diazenyl group, a chlorobenzoyl group, and a but-2-enoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(E)-(3-chlorobenzoyl)diazenyl]but-2-enoate typically involves the reaction of 3-chlorobenzoyl chloride with diazomethane, followed by esterification with but-2-enoic acid. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(E)-(3-chlorobenzoyl)diazenyl]but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Methyl 3-[(E)-(3-chlorobenzoyl)diazenyl]but-2-enoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(E)-(3-chlorobenzoyl)diazenyl]but-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The diazenyl group can undergo biotransformation, leading to the formation of reactive intermediates that interact with cellular components, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(bromomethyl)but-3-enoate: Similar in structure but contains a bromomethyl group instead of a diazenyl group.

    Methyl 3-(chloromethyl)but-3-enoate: Contains a chloromethyl group instead of a diazenyl group.

Uniqueness

Methyl 3-[(E)-(3-chlorobenzoyl)diazenyl]but-2-enoate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of the diazenyl group, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

101561-13-1

Molecular Formula

C12H11ClN2O3

Molecular Weight

266.68 g/mol

IUPAC Name

methyl 3-[(3-chlorobenzoyl)diazenyl]but-2-enoate

InChI

InChI=1S/C12H11ClN2O3/c1-8(6-11(16)18-2)14-15-12(17)9-4-3-5-10(13)7-9/h3-7H,1-2H3

InChI Key

LHLLGRRHOIYSJL-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OC)N=NC(=O)C1=CC(=CC=C1)Cl

Origin of Product

United States

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